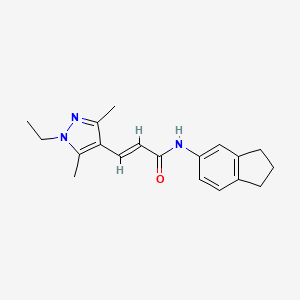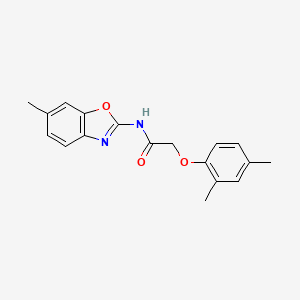![molecular formula C16H14F3N3O3S B10900081 2,2,2-trifluoro-N-(3-{(1Z)-1-[2-(phenylsulfonyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B10900081.png)
2,2,2-trifluoro-N-(3-{(1Z)-1-[2-(phenylsulfonyl)hydrazinylidene]ethyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(PHENYLSULFONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE: is a synthetic organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(PHENYLSULFONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of a phenylsulfonyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoroacetic acid or trifluoromethyl iodide under specific reaction conditions.
Acylation: The final step involves the acylation of the hydrazone intermediate with a suitable acylating agent, such as acetic anhydride or acetyl chloride, to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(PHENYLSULFONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of amine or hydrazine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(PHENYLSULFONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(PHENYLSULFONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl and phenylsulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to its observed biological effects.
Comparación Con Compuestos Similares
2,2,2-TRIFLUORO-N,N-DIMETHYLACETAMIDE: Known for its use as a solvent and reagent in organic synthesis.
2,2,2-TRIFLUORO-N-(PHENYLSULFONYL)ACETAMIDE: Shares similar structural features but lacks the hydrazone moiety.
Uniqueness: 2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(PHENYLSULFONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE is unique due to the presence of both trifluoromethyl and phenylsulfonyl hydrazone groups, which impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H14F3N3O3S |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
N-[3-[(Z)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H14F3N3O3S/c1-11(21-22-26(24,25)14-8-3-2-4-9-14)12-6-5-7-13(10-12)20-15(23)16(17,18)19/h2-10,22H,1H3,(H,20,23)/b21-11- |
Clave InChI |
SOSJEDCGZNRYPR-NHDPSOOVSA-N |
SMILES isomérico |
C/C(=N/NS(=O)(=O)C1=CC=CC=C1)/C2=CC(=CC=C2)NC(=O)C(F)(F)F |
SMILES canónico |
CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC(=CC=C2)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B10900004.png)

![1-(4-chlorobenzyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10900013.png)
![2-{(2E)-2-[(2E)-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10900018.png)

![N'~2~,N'~5~-bis[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]furan-2,5-dicarbohydrazide](/img/structure/B10900020.png)
![N-(3-{[(4-ethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B10900022.png)
![Ethyl 6-tert-butyl-2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10900030.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(benzyloxy)-1H-indol-3-yl]prop-2-enenitrile](/img/structure/B10900034.png)
![3'-amino-5-bromo-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile](/img/structure/B10900036.png)
![4-{[(E)-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10900037.png)
![4,4'-[(2-chloro-6-fluorophenyl)methanediyl]bis[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol]](/img/structure/B10900049.png)
![6-bromo-2-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10900058.png)
![(2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B10900059.png)
